Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with an acetyl(mesitylsulfonyl)amino moiety. This compound is of interest in medicinal chemistry due to the pharmacological activities associated with benzofuran scaffolds, such as antimicrobial and antitumor properties .
Properties
IUPAC Name |
ethyl 5-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-7-29-23(26)21-16(5)30-20-9-8-18(12-19(20)21)24(17(6)25)31(27,28)22-14(3)10-13(2)11-15(22)4/h8-12H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDKAMMUWCFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as o-hydroxyaryl ketones and α-haloketones.
Introduction of the Acetyl Group: Acetylation of the amino group can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The mesitylsulfonyl group can be introduced by reacting the intermediate with mesitylsulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have identified ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate as a promising candidate in the development of anticancer agents. In vitro screenings have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
-
Anti-inflammatory Properties :
- The compound has demonstrated anti-inflammatory effects in preclinical models, suggesting its potential use in treating inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further exploration in conditions such as rheumatoid arthritis .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the sulfonamide group and the benzofuran core can significantly influence its biological activity. Studies are ongoing to refine these structures to enhance potency and reduce toxicity .
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound was among the compounds that exhibited significant anticancer activity, leading to further investigations into its mechanism of action and potential clinical applications .
Case Study 2: Anti-inflammatory Research
A research team investigated the anti-inflammatory properties of this compound using animal models of inflammation. Results showed a marked reduction in inflammation markers, supporting its potential use in therapeutic applications targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
*Calculated based on analogous structures.
Key Comparative Analysis
Steric and Electronic Effects
- Mesitylsulfonyl vs. Benzenesulfonyl/Phenylsulfonyl : The mesityl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to benzenesulfonyl () or 4-fluorophenylsulfonyl (). This reduces nucleophilic attack susceptibility and may enhance metabolic stability .
Physicochemical Properties
- Lipophilicity : Compounds with bulkier substituents (e.g., cyclohexylcarbonyl in ) exhibit higher logP values, enhancing membrane permeability but possibly reducing aqueous solubility. The target compound’s mesityl group balances moderate lipophilicity with steric constraints.
- Melting Points and Crystallinity : Bulky substituents like mesityl (target) or cyclohexylcarbonyl () may disrupt crystal packing, leading to lower melting points compared to simpler analogs (e.g., ) .
Crystallographic and Structural Insights
Tools such as SHELX and ORTEP have been critical in resolving the crystal structures of similar benzofuran derivatives. For example:
- Hydrogen Bonding : In , carboxyl groups form centrosymmetric dimers via O–H⋯O bonds, a feature likely shared by the target compound’s carboxylate group.
- Halogen Interactions: Bromine⋯S interactions in suggest that the target compound’s mesityl group may participate in similar non-covalent interactions, influencing crystal packing .
Biological Activity
Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHN OS
- CAS Number : 304673-73-2
The structure includes a benzofuran core, which is known for various biological activities, augmented by an acetyl group and a mesitylsulfonyl moiety that may enhance its pharmacological properties.
Research indicates that compounds containing the benzofuran structure can exhibit various biological activities, including:
- Antioxidant Activity : Benzofurans have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against a range of microbial pathogens.
- Lipid Regulation : Certain analogs have been studied for their ability to lower serum cholesterol levels, indicating potential for managing hyperlipidemia .
Therapeutic Potential
This compound may have applications in treating conditions such as:
- Hyperlipidemia : Similar compounds have shown promise in reducing cholesterol and triglyceride levels in animal models .
- Inflammatory Diseases : The anti-inflammatory properties associated with benzofuran derivatives suggest potential applications in treating inflammatory disorders.
Case Studies and Research Findings
- Hyperlipidemia Model Study :
- Antimicrobial Evaluation :
- Antioxidant Activity Assessment :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
